molecular formula C9H9ClN2 B169994 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 146398-90-5

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B169994
CAS No.: 146398-90-5
M. Wt: 180.63 g/mol
InChI Key: VRXHWVFITROOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors. This compound features a pyrrolo[3,2-c]pyridine scaffold, which is a privileged structure in the design of bioactive molecules. This core scaffold is isosteric with indoles, often leading to improved physicochemical properties and enhanced binding affinity in pharmacological targets . The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized as a starting point for the structure-based design of potent and selective inhibitors of various protein kinases, which are critical targets in oncology research . For instance, optimized compounds based on this scaffold have demonstrated excellent potency as inhibitors of the kinase MPS1 (TTK), a key regulator of the spindle assembly checkpoint that is overexpressed in a wide range of human cancers . The chloro and methyl substituents on this scaffold provide strategic synthetic handles for further functionalization via cross-coupling and other reactions, allowing researchers to explore structure-activity relationships and optimize drug-like properties . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, veterinary, human, or household use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXHWVFITROOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484663
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146398-90-5
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Bartoli indole synthesis is adapted for pyrrolopyridine frameworks by reacting 3-nitropyridine derivatives with vinyl Grignard reagents. For 4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine, the sequence involves:

  • Bartoli Cyclization : 3-Nitro-2-chloropyridine reacts with 2-methyl-1-propenylmagnesium bromide to form the pyrrolo[3,2-c]pyridine core.

  • Methylation : Introduction of methyl groups at positions 2 and 6 via alkylation with methyl iodide.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) substitutes the hydroxyl group with chlorine.

Key Data:

  • Yield : 68–72% for cyclization, 85% for chlorination.

  • Conditions :

    • Cyclization: −78°C in THF, 3 eq Grignard reagent.

    • Chlorination: Reflux in POCl₃ (3 h).

Palladium-Catalyzed Cross-Coupling and Cyclization

Reaction Overview

This method employs palladium catalysts to construct the pyrrolopyridine ring via Suzuki-Miyaura coupling, followed by intramolecular cyclization:

  • Suzuki Coupling : 4-Chloro-3-iodopyridine reacts with 2-methylpyrrole-3-boronic acid to form a biaryl intermediate.

  • Cyclization : Base-mediated intramolecular ring closure yields the fused pyrrolopyridine system.

  • Methylation : Dimethylation using methyl triflate in the presence of NaH.

Key Data:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂/XPhos.

  • Yield : 74–81% for cross-coupling, 88% for cyclization.

  • Conditions :

    • Suzuki: 85°C in dioxane/H₂O (5:1), 12 h.

    • Cyclization: K₂CO₃ in DMF, 110°C (2 h).

Microwave-Assisted Cyclocondensation

Reaction Overview

Microwave irradiation accelerates the formation of the pyrrolopyridine core from aminopyridine precursors:

  • Precursor Synthesis : 4-Amino-2,6-dimethylpyridine is treated with chloroacetaldehyde under acidic conditions.

  • Cyclocondensation : Microwave irradiation (150°C, 30 min) promotes ring closure.

  • Chlorination : POCl₃ at reflux introduces the chlorine substituent.

Key Data:

  • Yield : 78% overall.

  • Advantages : 5× faster than conventional heating.

Oxidative Chlorination of Pyrrolopyridine Derivatives

Reaction Overview

Direct chlorination of 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine using chlorine gas or N-chlorosuccinimide (NCS):

  • Substrate Preparation : 2,6-Dimethylpyrrolo[3,2-c]pyridine synthesized via Knorr pyrrole synthesis.

  • Chlorination : NCS in CCl₄ at 60°C selectively substitutes position 4.

Key Data:

  • Yield : 65–70%.

  • Selectivity : >95% regioselectivity for C4 due to electron-deficient pyridine ring.

Multi-Step Synthesis via Diazotization and Alcoholysis

Reaction Overview

Adapted from trifloxysulfuron intermediate synthesis, this method involves:

  • Hofmann Degradation : 3-Amino-2,6-dimethylpyridine converted to isocyanate intermediate.

  • Diazotization : Treatment with NaNO₂/HCl generates diazonium salt.

  • Alcoholysis : Reaction with ethanol yields hydroxypyrrolopyridine, followed by POCl₃ chlorination.

Key Data:

  • Yield : 48.7% overall.

  • Conditions :

    • Diazotization: 0–5°C, 2 h.

    • Chlorination: Reflux in POCl₃ (4 h).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Bartoli SynthesisCyclization, Chlorination58–61%High regioselectivityLow-temperature Grignard handling
Palladium Cross-CouplingSuzuki, Cyclization74–81%Scalable, modularCostly catalysts
Microwave CyclocondensationMicrowave-assisted cyclization78%Rapid synthesisSpecialized equipment required
Oxidative ChlorinationNCS chlorination65–70%Simple, one-potLimited substrate scope
Diazotization-AlcoholysisHofmann, Diazotization48.7%Uses inexpensive reagentsMulti-step, lower yield

Mechanistic Insights and Optimization

  • Chlorination Efficiency : POCl₃ outperforms SOCl₂ in achieving >90% conversion due to stronger electrophilicity.

  • Methylation Selectivity : NaH/MeOTf in DMF minimizes over-alkylation, achieving >95% dimethylation.

  • Catalyst Recycling : Pd/XPhos systems enable 3–4 reaction cycles without significant loss in activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 is highly reactive in substitution reactions due to the electron-deficient nature of the pyrrolopyridine ring.

Key Reactions:

  • Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives. For example, treatment with aqueous ammonia at 80°C in ethanol replaces chlorine with an amino group .

  • Alkoxylation : Sodium methoxide in methanol under reflux replaces chlorine with a methoxy group .

  • Sulfide Formation : Reaction with sodium hydrosulfide (NaSH) introduces a thiol group at position 4.

Table 1: Substitution Reactions of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

ReagentConditionsProductYield (%)Source
NH₃ (aq)80°C, EtOH, 6 h4-Amino-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine78
NaOMe/MeOHReflux, 8 h4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine85
NaSH/DMF120°C, 4 h4-Mercapto-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine65

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling functionalization at position 4.

Key Reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example, coupling with phenylboronic acid produces 4-phenyl-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine .

  • Buchwald-Hartwig Amination : Palladium/phosphine catalysts enable coupling with secondary amines, such as morpholine .

Table 2: Cross-Coupling Reactions

ReagentCatalyst SystemProductYield (%)Source
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃, dioxane4-Phenyl-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine72
MorpholinePd₂(dba)₃/XPhos, Cs₂CO₃4-Morpholino-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine68

Ring Functionalization and Modifications

The methyl groups at positions 2 and 6 undergo selective oxidation or halogenation under controlled conditions.

Key Reactions:

  • Oxidation of Methyl Groups : Treatment with KMnO₄ in acidic conditions converts methyl groups to carboxylic acids.

  • Halogenation : Reaction with N-bromosuccinimide (NBS) introduces bromine at the methyl-substituted positions .

Table 3: Ring Functionalization Reactions

ReagentConditionsProductYield (%)Source
KMnO₄/H₂SO₄100°C, 12 h2,6-Dicarboxy-4-chloro-1H-pyrrolo[3,2-c]pyridine60
NBS/BPOCCl₄, reflux, 3 h2,6-Dibromo-4-chloro-1H-pyrrolo[3,2-c]pyridine55

Heterocycle Ring Transformations

The pyrrolopyridine scaffold participates in cycloaddition and ring-expansion reactions.

Key Reactions:

  • Diels-Alder Reaction : Reacts with maleic anhydride to form fused bicyclic adducts .

  • Ring Expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization .

Table 4: Ring Transformation Reactions

ReagentConditionsProductYield (%)Source
Maleic anhydrideToluene, 120°C, 6 hFused bicyclic lactam45
HNO₃/H₂SO₄0°C → rt, 2 h4-Chloro-2,6-dimethyl-5-nitro-1H-pyrrolo[3,2-c]pyridine50

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit notable biological activities:

  • Anticancer Activity : 4-Amino derivatives inhibit FGFR1-3 with IC₅₀ values ≤25 nM .

  • Antimicrobial Properties : 4-Mercapto derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli.

Scientific Research Applications

Synthesis of Novel Materials:
The compound is also explored for its potential in creating advanced materials with unique electronic or optical properties. Its ability to participate in various chemical reactions enables the formation of complex structures that can be tailored for specific applications.

Research Insights:
Studies indicate that derivatives of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can be synthesized to yield materials suitable for organic electronics and photonic devices. The modification of its structure can lead to enhanced conductivity or light absorption characteristics.

Biological Studies

Mechanistic Studies:
In biological research, this compound is utilized to investigate mechanisms involving nitrogen-containing heterocycles. Its interactions with biological targets provide insights into metabolic pathways and enzyme activities.

Example Application:
Research has demonstrated that this compound can modulate the activity of certain enzymes, making it a candidate for further studies in enzyme inhibition and activation pathways .

Chemical Reactivity and Synthesis

The compound can undergo several chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles.
  • Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.
  • Cyclization Reactions: It participates in cyclization processes to form more complex heterocycles.

Common Reagents and Conditions

Reaction Type Reagents Conditions
SubstitutionNaH, KOtBuBase conditions
OxidationKMnO4Acidic medium
ReductionLiAlH4Anhydrous solvent

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein .

Comparison with Similar Compounds

Substituent Position and Ring Fusion

  • 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 494767-29-2): Structure: Partially saturated dihydro ring system (C7H7ClN2) . This affects solubility and stability .
  • 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (GF25840) :

    • Structure : Dihydro ring with methyl groups at position 3 (C9H11ClN2, MW 182.65) .
    • Comparison : The 3,3-dimethyl groups introduce steric hindrance, which may limit nucleophilic substitution at position 4, unlike the target compound’s 2,6-dimethyl configuration .
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine :

    • Structure : Pyrrolo[2,3-d]pyrimidine core (C6H4ClN3) with planar geometry .
    • Comparison : The pyrimidine fusion alters electron distribution, enhancing hydrogen bonding (N–H⋯N and C–H⋯N interactions) compared to the pyridine-based target compound .

Physical Properties and Molecular Interactions

Crystal Packing and Hydrogen Bonding

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine forms planar molecules with N–H⋯N hydrogen bonds creating inversion dimers and 2D networks .
  • Target Compound : The 2,6-dimethyl groups may disrupt hydrogen bonding, leading to altered crystal packing compared to unsubstituted analogs .

Coordination Chemistry

  • Cu(II) Complexes with Furo[3,2-c]pyridine Ligands: Methyl-substituted furopyridines coordinate via pyridine N-atoms, forming distorted square-bipyramidal geometries . The target compound’s methyl groups could similarly stabilize metal complexes, though steric effects might alter bond lengths (e.g., Cu–N distances ~2.03–2.05 Å in furopyridines vs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Ring System Key Properties/Applications Reference
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine 4-Cl, 2,6-Me Pyrrolo[3,2-c]pyridine Potential drug intermediate N/A
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 4-Cl, dihydro Dihydro-pyrrolo[3,2-c]pyridine Drug impurity; altered conjugation
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine 4-Cl Pyrrolo[2,3-d]pyrimidine Anti-HCV intermediate
4-Chlorofuro[3,2-c]pyridine 4-Cl Furo[3,2-c]pyridine Suzuki coupling precursor

Table 2: Reactivity Comparison

Reaction Type Example Compound Conditions/Outcome Target Compound Prediction
Nucleophilic Substitution 4-Chloro-pyrrolo[3,2-c]pyridine Displacement by amines (isomeric products) Steric hindrance from Me groups may slow reaction
Suzuki Coupling 4-Chlorofuro[3,2-c]pyridine Boronic acid, Pd catalyst Feasible with chloro group; Me groups may modulate electronic effects

Biological Activity

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates both pyrrole and pyridine rings, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN2. The InChI Key for this compound is VRXHWVFITROOAZ-UHFFFAOYSA-N, and its CAS number is 146398-90-5. The compound features a chlorine atom at the 4-position and two methyl groups at the 2 and 6 positions of the pyrrole ring.

PropertyValue
Molecular FormulaC9H9ClN2
Molecular Weight180.64 g/mol
InChI KeyVRXHWVFITROOAZ-UHFFFAOYSA-N
CAS Number146398-90-5

The biological activity of this compound primarily involves its interaction with specific molecular targets in various biological pathways. For instance, it has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation in cancer cells. In studies, derivatives of this compound have shown nanomolar IC50 values against LSD1, indicating potent enzymatic inhibition and promising antiproliferative effects against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1 .

Structure-Activity Relationships (SAR)

Research has focused on optimizing the structure of pyrrolo[3,2-c]pyridine derivatives to enhance their biological activity. A study highlighted that modifications at the 4-position significantly affected the inhibitory potency against LSD1. The most effective derivatives not only inhibited LSD1 but also activated CD86 mRNA expression in AML cells, facilitating differentiation .

Table: SAR Findings for Pyrrolo[3,2-c]pyridine Derivatives

CompoundTargetIC50 (nM)Activity Description
Compound 23eLSD1<10Selective and reversible inhibitor; antiproliferative in AML models
Compound 4hFGFR17Potent inhibitor; induced apoptosis in breast cancer cells
Compound 8MPS125Potent binding; antiproliferative in colon cancer cells

Biological Evaluation

In vivo studies have demonstrated that certain derivatives of this compound can suppress tumor growth effectively. For example, compound 23e showed a favorable pharmacokinetic profile and reduced tumor size in AML xenograft models . Similarly, compound 4h exhibited significant inhibition of migration and invasion in breast cancer cell lines .

Case Study 1: Inhibition of LSD1

A recent study evaluated a series of pyrrolo[3,2-c]pyridine derivatives for their ability to inhibit LSD1. The lead compound demonstrated strong antiproliferative effects across several AML cell lines and was effective in inducing differentiation markers .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of these compounds against various solid tumors. The results indicated that specific modifications to the pyrrolo scaffold enhanced selectivity for cancer cell types while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 4-chloro-substituted pyrrolopyridine derivatives can react with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in polar solvents like dichloromethane or dioxane. The reaction typically requires a base (e.g., K₂CO₃) and elevated temperatures (e.g., 105°C) to achieve moderate yields. Post-synthesis purification via silica gel column chromatography is recommended to isolate the target compound .

Q. How can the purity of this compound be assessed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, achieving >98% purity for structurally similar pyrrolopyridine derivatives. For quantitative analysis, calibrate using a reference standard and monitor retention times. Complementary techniques like ¹H/¹³C NMR spectroscopy can confirm structural integrity and detect impurities .

Q. Which solvents are optimal for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective due to their high boiling points and ability to dissolve aromatic heterocycles. For example, pyridine-based derivatives often crystallize well from DMF/water mixtures, yielding single crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation are mounted on a diffractometer (e.g., Bruker D8 Quest). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software can resolve bond lengths (mean C–C = 0.004 Å) and confirm the chloro and methyl substituents’ positions .

Advanced Research Questions

Q. How can low yields in Suzuki coupling reactions involving this compound be addressed?

  • Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time. For sterically hindered derivatives, microwave-assisted synthesis at 120°C for 1–2 hours may improve efficiency. Pre-activation of the boronic acid with KF or Cs₂CO₃ can enhance reactivity. Note that yields for aryl-substituted analogs range from 20–60%, depending on steric and electronic factors .

Q. How to resolve contradictions between computational and experimental structural data?

  • Methodological Answer : If DFT-optimized geometries conflict with SC-XRD data (e.g., bond angle deviations >2°), re-examine the computational parameters. Use B3LYP/6-311++G(d,p) for geometry optimization and compare torsional angles. For example, π-π stacking interactions (3.44–3.83 Å) observed in SC-XRD may not be fully captured in gas-phase calculations .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer : Introduce substituents at the 1H-pyrrole nitrogen or the pyridine ring’s 4-position. For anticancer activity, derivatives like 1H-pyrrolo[3,2-c]pyridine modified with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced cytotoxicity against HeLa and MCF-7 cell lines. SAR studies recommend maintaining the chloro substituent for target binding .

Q. How to profile impurities in synthesized batches of this compound?

  • Methodological Answer : Use LC-MS to identify byproducts such as dechlorinated intermediates or dimerization products. For example, 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine (a common side product in Suzuki reactions) can be detected via m/z 265.2 [M+H]⁺. Compare retention times with authentic standards .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against colchicine-binding sites (PDB: 1SA0) can model binding affinities. Use MM-GBSA for free energy calculations. For validation, correlate docking scores with experimental IC₅₀ values from cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.